molecular formula C9H15N2O15P3 B7824544 Ara-utp

Ara-utp

Cat. No.: B7824544
M. Wt: 484.14 g/mol
InChI Key: PGAVKCOVUIYSFO-UHFFFAOYSA-N
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Description

Ara-uridine-5’-triphosphate, commonly known as Ara-UTP, is a pyrimidine nucleoside triphosphate. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5’ position. This compound is a derivative of uridine triphosphate and plays a significant role in various biochemical processes, particularly in the synthesis of RNA during transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ara-uridine-5’-triphosphate can be synthesized through a series of phosphorylation reactions. The synthesis typically starts with uridine, which undergoes phosphorylation to form uridine monophosphate, followed by further phosphorylation to uridine diphosphate and finally to uridine triphosphate. The reaction conditions often involve the use of phosphorylating agents such as phosphoric acid and ATP, under controlled pH and temperature conditions .

Industrial Production Methods

In industrial settings, the production of Ara-uridine-5’-triphosphate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation steps. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to isolate and purify the Ara-uridine-5’-triphosphate .

Chemical Reactions Analysis

Types of Reactions

Ara-uridine-5’-triphosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Uridine Monophosphate: Formed during the initial phosphorylation step.

    Uridine Diphosphate: Intermediate product in the phosphorylation pathway.

    Uridine: Formed during hydrolysis reactions.

Scientific Research Applications

Ara-uridine-5’-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

Ara-uridine-5’-triphosphate exerts its effects primarily through its incorporation into RNA during transcription. It acts as a substrate for RNA polymerase, facilitating the synthesis of RNA strands. Additionally, it can be converted to cytidine triphosphate through the action of cytidine triphosphate synthetase, playing a role in the synthesis of cytidine nucleotides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike other nucleoside analogs, it has shown promise in inhibiting RNA-dependent RNA polymerase, making it a valuable compound in the fight against RNA viruses .

Properties

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAVKCOVUIYSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859053
Record name 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19817-92-6
Record name Uridine, trisodium salt
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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